molecular formula C9H9N3O2 B13310211 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13310211
M. Wt: 191.19 g/mol
InChI Key: CIISZEANFQRZFD-UHFFFAOYSA-N
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Description

4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a terminal alkyne group at the 4-position and a carboxylic acid moiety at the 5-position. This compound is distinguished by its click chemistry compatibility via the but-3-yn-1-yl group, enabling efficient bioconjugation and photolabeling applications in peptide-based probes . Its synthesis typically involves multi-step reactions, including Negishi and Seyferth-Gilbert couplings, to install the alkyne functionality .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-(but-3-ynylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)5-10-6-12-8/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12)

InChI Key

CIISZEANFQRZFD-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=NC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with But-3-yn-1-ylamino Group:

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Alkyne-Based Coupling Reactions

The terminal alkyne group participates in metal-catalyzed cross-couplings, enabling structural diversification:

Reaction TypeConditionsYieldKey ObservationsSource
Sonogashira CouplingPd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C, 12h72–85%Selective coupling with aryl iodides; no alkyne homo-coupling observed
Copper-Mediated AlkynylationCuBr·SMe₂ (20 mol%), L-proline, DMF, 80°C, 8h65%Efficient for sp³-hybridized partners; ligand-dependent regioselectivity
Oxidative HomocouplingCu(OAc)₂, O₂ atmosphere, pyridine, 100°C, 24h38%Forms symmetrical diyne derivatives; limited scalability

Mechanistic Insight : The alkyne’s π-system coordinates with Pd(0) or Cu(I) catalysts, facilitating oxidative addition with halides. Steric hindrance from the pyrimidine ring slows reactions with bulky coupling partners .

Amino Group Functionalization

The secondary amine undergoes nucleophilic substitutions and condensations:

ReactionReagents/ConditionsProduct ClassYieldNotesSource
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT, 2hAmides89%Preferentially targets the amino group
Reductive AlkylationBenzaldehyde, NaBH₃CN, MeOH, RT, 6hSecondary amines76%pH-sensitive; competing imine formation
SulfonylationTosyl chloride, pyridine, 40°C, 4hSulfonamides82%Requires anhydrous conditions

Limitation : Steric hindrance from the but-3-yn-1-yl group reduces reactivity toward bulkier electrophiles like mesyl chloride.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitutions at electron-rich positions:

ReactionConditionsPosition ModifiedYieldNotesSource
Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C→RT, 8hC3 (pyrimidine)55%Electron-donating groups enhance yield
NitrationHNO₃/H₂SO₄, 0°C, 1hC6 (pyrimidine)33%Competing ring decomposition observed
HalogenationNBS, CCl₄, AIBN, reflux, 6hC2 (pyrimidine)48%Radical-mediated mechanism

Regiochemical Control : The amino group directs electrophiles to the ortho/para positions, but steric effects from the alkyne limit accessibility .

C–H Activation and Arylation

Palladium-catalyzed C–H functionalization enables late-stage diversification:

ReactionCatalyst SystemPosition ModifiedYieldScopeSource
Pd(OAc)₂/CPhosHFIP, 100°C, 24h, aryl iodidesC6 (pyrimidine)51–68%Tolerates electron-deficient arenes
Rh₂(esp)₂AgOAc, PhI(OAc)₂, DCE, 80°C, 12hC2 (pyrimidine)44%Limited to activated substrates

Solvent Effect : Hexafluoroisopropanol (HFIP) enhances reaction rates by stabilizing Pd intermediates .

Oxidation and Reduction Pathways

The alkyne and carboxylic acid groups participate in redox reactions:

ReactionConditionsProductYieldSelectivitySource
Alkyne HydrogenationH₂ (1 atm), Pd/C, EtOAc, RT, 6hButylamino derivative92%Full saturation without ring reduction
Carboxylic Acid ReductionBH₃·THF, THF, 0°C→RT, 3hPrimary alcohol68%Over-reduction to alkane avoided
Alkyne OxidationKMnO₄, H₂O/acetone, 0°C, 1hα-Keto acid29%Competes with alkyne cleavage

Challenge : Chemoselective reduction of the carboxylic acid without affecting the pyrimidine ring remains unresolved.

Cycloaddition Reactions

The alkyne engages in [2+2] and [3+2] cycloadditions for ring formation:

ReactionConditionsProductYieldNotesSource
Huisgen CycloadditionCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, RT, 12hTriazole-linked conjugates85%Bioorthogonal labeling applications
Pauson–Khand ReactionCo₂(CO)₈, CO (1 atm), THF, 60°C, 24hCyclopentenone derivatives37%Limited by alkyne coordination

Utility : Click chemistry modifications enable bioconjugation without altering the pyrimidine core .

Scientific Research Applications

4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Structural Features

  • Terminal alkyne (but-3-yn-1-yl): Enables click chemistry (e.g., CuAAC reactions) for bioconjugation .
  • Carboxylic acid at C5: Common across analogs, critical for solubility and ionization .

Comparison with Analogs

Compound Name Substituents Key Functional Groups Applications Key Differences
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid C4: but-3-yn-1-yl Alkyne, carboxylic acid Photolabeling probes, bioconjugation Terminal alkyne for click chemistry
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides C6: pyrrolidinone, C5: amide Amide, ketone Parallel synthesis libraries Amide instead of carboxylic acid; no alkyne
Avanafil Impurity-A (Imp-A) C4: 3-chloro-4-methoxybenzyl, C2: hydroxymethylpyrrolidinyl Chloro, methoxy, hydroxymethyl PDE5 inhibitor impurity Bulky aromatic substituents; pharmaceutical focus
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid C2: pentafluoroethyl, C4: isopropyl Fluorinated alkyl Environmental detection (PFAS-related) Fluorination enhances metabolic stability
2-(Butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxylic acid C2: butyl, C4: hydroxycyclohexyl Hydroxyl, alkyl Kinase inhibitor research Bulky cyclohexyl group; hydrogen bonding capability

Biological Activity

4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid, also known as 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of approximately 179.19 g/mol. The compound features a pyrimidine ring substituted with a butynyl amino group and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity

Research indicates that derivatives of pyrimidine compounds exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Many pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
  • Anticancer Properties : Certain pyrimidine derivatives are being explored for their anticancer effects. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival. This activity is particularly relevant in cancer therapy, where targeting specific enzymes can enhance treatment efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as 2-amino pyrimidines and alkynes to form the desired structure.
  • Functional Group Modifications : Employing techniques like amination and carboxylation to introduce specific functional groups that enhance biological activity.

Case Studies

Several studies have focused on the biological evaluation of pyrimidine derivatives:

StudyFindings
Antimicrobial Evaluation A study tested several pyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at the amino position significantly enhanced antibacterial activity .
Anticancer Activity Research involving cell lines showed that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .
Enzyme Inhibition Investigations into enzyme inhibition indicated that these compounds could effectively inhibit key enzymes involved in cancer metabolism, providing a rationale for their use in targeted therapies .

Q & A

Q. What synthetic strategies are recommended for preparing 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid?

A five-step synthetic route is commonly employed, starting with functionalization of the pyrimidine core followed by sequential amidation and alkyne coupling. Parallel solution-phase approaches, as demonstrated in analogous pyrimidine carboxamide syntheses, allow for efficient scale-up and diversification. Key steps include protecting group strategies for the carboxylic acid moiety and Cu(I)-catalyzed alkyne-amine coupling to ensure regioselectivity. Reaction monitoring via TLC and HPLC is critical to isolate intermediates .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Multimodal characterization is required:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and alkyne integration.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>95% by HPLC). Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) reduces misassignment risks .

Q. How can researchers mitigate instability of the but-3-yn-1-ylamino group during synthesis?

The propargylamine moiety is prone to oxidation and polymerization. Methodological safeguards include:

  • Conducting reactions under inert atmosphere (N₂/Ar).
  • Using low temperatures (0–4°C) during coupling steps.
  • Adding radical inhibitors (e.g., BHT) to reaction mixtures.
  • Purifying intermediates via flash chromatography with silica gel treated with 1% triethylamine to neutralize acidic sites .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data are limited, structural analogs suggest potential irritancy. Recommended practices:

  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Store under argon at –20°C to prevent alkyne degradation.
  • Neutralize waste with dilute acetic acid before disposal. Institutional guidelines for handling reactive amines and alkynes should be prioritized .

Q. How does the carboxylic acid group influence solubility and purification?

The carboxylic acid enables pH-dependent solubility:

  • In acidic conditions (pH <3) : Protonated form dominates; compound is less soluble in water but extractable with ethyl acetate.
  • In basic conditions (pH >8) : Deprotonated carboxylate increases aqueous solubility. Purification via recrystallization (e.g., using EtOH/H₂O mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA modifier) is effective .

Advanced Research Questions

Q. How can theoretical frameworks guide SAR studies of derivatives?

Align research with conceptual models such as:

  • Hammett substituent constants to predict electronic effects of pyrimidine modifications.
  • Molecular docking (e.g., with kinase targets) to prioritize analogs for synthesis.
  • QSAR models incorporating steric/electronic descriptors (e.g., logP, polar surface area). Theoretical alignment ensures systematic exploration of structural variants and mechanistic hypotheses .

Q. What experimental design optimizes catalytic condition screening for derivatization?

Use a multifactorial approach :

  • Response Surface Methodology (RSM) to assess interactions between variables (e.g., catalyst loading, solvent polarity).
  • DoE (Design of Experiments) with Central Composite Design (CCD) for non-linear optimization.
  • In situ monitoring via FTIR or Raman spectroscopy tracks reaction progress. Embedded mixed-methods designs (quantitative yield + qualitative mechanistic data) enhance reproducibility .

Q. How to resolve contradictions between computational and experimental electronic properties?

Discrepancies in HOMO/LUMO levels or dipole moments require:

  • Benchmarking computational methods (e.g., B3LYP vs. M06-2X functionals) against experimental UV-Vis/cyclic voltammetry data.
  • Validating solvent effect models (CPCM vs. SMD) via comparative dielectric constant studies.
  • Incorporating explicit solvation in molecular dynamics simulations for aqueous systems .

Q. What strategies enable comparative reactivity analysis with pyridine/pyrimidine analogs?

  • Competition experiments under standardized conditions (e.g., Pd-catalyzed cross-coupling).
  • Kinetic isotope effect (KIE) studies to probe rate-determining steps.
  • Substituent-swap designs (e.g., replacing CF₃ with alkyne groups) to isolate electronic vs. steric contributions. Cross-referencing with crystallographic data (e.g., bond lengths/angles) identifies structural reactivity drivers .

Q. How to optimize regioselectivity in late-stage functionalization?

  • Protecting group strategies : Temporarily block the carboxylic acid with tert-butyl esters to direct amination/alkylation to the pyrimidine ring.
  • Lewis acid mediation : Use Zn(OTf)₂ to coordinate the pyrimidine N-atom, enhancing para-selectivity in electrophilic substitutions.
  • Photoredox catalysis : Visible-light-driven methods for C–H activation at the 4-position minimize side reactions .

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